4,5,6,7-Tetrahydro-1-benzothiophen-6-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydro-4H-1-benzothiophen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-7-2-1-6-3-4-10-8(6)5-7/h3-4H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBPTBGUFQFCJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117040-67-2 | |
| Record name | 4,5,6,7-tetrahydro-1-benzothiophen-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The 6-oxo-4,5,6,7-tetrahydrobenzothiophene Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
The 6-oxo-4,5,6,7-tetrahydrobenzothiophene moiety has emerged as a "privileged scaffold" in medicinal chemistry, a distinction reserved for molecular frameworks that can provide useful ligands for more than one type of biological target. Its unique structural and electronic properties, combining a thiophene ring's aromaticity and sulfur atom's binding capabilities with a flexible, non-aromatic cyclohexanone ring, make it a versatile template for designing potent and selective modulators of various physiological pathways. This guide provides a comprehensive overview of this scaffold, delving into its synthesis, diverse biological activities with a focus on kinase inhibition, detailed structure-activity relationships, and practical experimental protocols. It is intended to serve as a critical resource for researchers and drug development professionals seeking to leverage this powerful chemical entity in their discovery programs.
The Strategic Importance of the Tetrahydrobenzothiophene Core
In the landscape of drug discovery, identifying and optimizing core scaffolds that can interact with multiple, disease-relevant targets is a cornerstone of efficient medicinal chemistry. The 4,5,6,7-tetrahydrobenzo[b]thiophene system, particularly its 6-oxo variant, represents such a scaffold. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3]
The power of this scaffold lies in its hybrid nature. The thiophene ring serves as a bioisostere for a phenyl ring but offers distinct electronic properties and additional vectors for hydrogen bonding via the sulfur atom. The fused, partially saturated cyclohexanone ring provides a three-dimensional character that allows for the precise spatial orientation of substituents to probe the binding pockets of complex biological macromolecules like enzymes and receptors. This combination has proven especially fruitful in the development of kinase inhibitors, where precise interactions within the ATP-binding site are paramount for achieving potency and selectivity.[4][5][6]
Synthesis of the Core Scaffold: The Gewald Reaction and Beyond
The most prevalent and efficient method for constructing the 2-aminotetrahydrobenzo[b]thiophene core is the Gewald multicomponent reaction . This one-pot synthesis is highly valued for its operational simplicity, atom economy, and the ability to generate molecular diversity by varying the starting materials.
Causality in the Gewald Reaction: The reaction's success hinges on the specific reactivity of three key components:
-
A Ketone: A cyclic ketone, such as cyclohexan-1,4-dione or a substituted cyclohexanone, provides the carbon backbone for the fused non-aromatic ring.
-
An Activated Acetonitrile: A compound like ethyl cyanoacetate or malononitrile possesses an acidic α-hydrogen, making it a potent nucleophile after deprotonation by a base. This component forms part of the thiophene ring and introduces key functional groups (e.g., ester, nitrile) for further derivatization.
-
Elemental Sulfur (S₈): Acts as the sulfur source for the thiophene ring. It reacts with the intermediate enamine to facilitate the cyclization and subsequent aromatization.
-
A Base Catalyst: A mild organic base, such as diethylamine or morpholine, is crucial for catalyzing both the initial Knoevenagel condensation between the ketone and the acetonitrile and the subsequent steps of the cyclization.
The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur to form a thiolate intermediate, which then undergoes intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.
Caption: The Gewald multicomponent reaction workflow for synthesizing the core scaffold.
Representative Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol is adapted from established procedures and demonstrates a practical application of the Gewald reaction.[7]
Materials:
-
Cyclohexanone (0.05 mol)
-
Ethyl cyanoacetate (0.05 mol, 5.8 g)
-
Elemental sulfur (0.05 mol, 1.6 g)
-
Diethylamine (0.05 mol, 3.65 g)
-
Ethanol (4 mL)
-
100-mL glass beaker suitable for microwave synthesis
-
Microwave synthesizer
Procedure:
-
Mixing Reagents: In a 100-mL glass beaker, combine cyclohexanone, ethyl cyanoacetate, elemental sulfur, and diethylamine in ethanol.
-
Microwave Irradiation: Place the beaker in a microwave synthesizer and irradiate the mixture at 350 W for 2-5 minutes. The use of microwave irradiation significantly accelerates the reaction rate compared to conventional heating, which is a key process optimization.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Purification: Collect the crude product by filtration. Wash the solid with cold aqueous ethanol to remove any unreacted starting materials and catalyst.
-
Drying: Dry the purified product under vacuum. The resulting compound, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, serves as a versatile starting material for a wide array of derivatives.[7]
Diverse Biological Activities and Key Molecular Targets
Derivatives of the 6-oxo-4,5,6,7-tetrahydrobenzothiophene scaffold have been shown to modulate a wide range of biological targets, with profound implications for cancer therapy, infectious diseases, and inflammatory conditions.
Anticancer Activity: A Focus on Kinase Inhibition
The most extensively studied application of this scaffold is in oncology, where it has proven to be a highly effective template for designing potent kinase inhibitors.[4] Proliferating tumor cells often exhibit reprogrammed metabolic pathways and are heavily reliant on signaling cascades driven by protein kinases.[8][9][10]
Key Kinase Targets:
-
Receptor Tyrosine Kinases (RTKs): Derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key driver in many epithelial cancers.[7][11] Inhibition of EGFR blocks downstream signaling pathways responsible for cell proliferation and survival.
-
Metabolic Kinases: Compounds based on this scaffold can inhibit Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA), enzymes that are upregulated in cancer cells to support their altered glucose metabolism (the Warburg effect).[8][9][10] By inhibiting these enzymes, the compounds can disrupt the energy supply of tumor cells.
-
Other Serine/Threonine Kinases: The scaffold is a template for inhibitors of Pim-1, c-Met, DYRK1A, CLK1/4, Casein Kinase 2 (CK2), and Glycogen Synthase Kinase-3beta (GSK3β), all of which are implicated in cancer cell growth, survival, and chemoresistance.[4][5][6][12]
Caption: Inhibition of the EGFR signaling pathway by a 6-oxo-THBT derivative.
Modulation of Nuclear Receptors
Beyond kinases, this scaffold has been used to develop modulators for the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt).[2][13] RORγt is a key regulator of immune responses and is a therapeutic target for autoimmune and inflammatory diseases. The development of inverse agonists based on the tetrahydrobenzothiophene core highlights the scaffold's versatility in targeting different protein families.[2][13]
Antimicrobial and Antifungal Activities
Several derivatives incorporating this core have been synthesized and evaluated for their antimicrobial properties against various strains of bacteria and fungi, demonstrating their potential as leads for new anti-infective agents.[14][15][16]
Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications to the 6-oxo-4,5,6,7-tetrahydrobenzothiophene core influence biological activity is crucial for rational drug design. SAR studies have revealed several key principles.
| Scaffold Position/Moiety | Substituent/Modification | Target(s) | Effect on Activity & Rationale | Reference(s) |
| C2-Position | Primary amino group (-NH₂) | PDK1, LDHA | Crucial for activity . The amino group acts as a key hydrogen bond donor, anchoring the ligand in the enzyme's active site. Its transformation often reduces potency. | [8][9] |
| C3-Position | Nitrile group (-CN) | PDK1, LDHA | Enhances inhibitory activity , likely through electronic effects and potential interactions with the active site. Works synergistically with the C2-amino group. | [8][9] |
| C3-Position | Hydrazinecarbonyl leading to a substituted aromatic ring | EGFR | Potency driver . Electron-withdrawing groups (e.g., -OH) on the terminal aromatic ring significantly increase binding affinity and anticancer potency. | [7] |
| Fused Ring | 5-Hydroxy group | DYRK1A, CLK1/4 | Potentiation of inhibition . The hydroxyl group provides a critical hydrogen bond interaction point within the kinase hinge region, significantly improving IC₅₀ values compared to unsubstituted analogs. | [5] |
| General | Transformation into nanoparticles (e.g., Fe₃O₄ NPs) | Anticancer, Antioxidant | Improved potency and delivery . Capping nanoparticles with the scaffold can enhance cytotoxic effects against cancer cells and improve bioavailability. | [8][9][10] |
The data clearly indicates that the 2-amino-3-cyano/carboxyester substitution pattern is a highly favorable starting point for developing potent inhibitors. Further derivatization, particularly with moieties capable of forming strong hydrogen bonds (like hydroxyl or amide groups), is a validated strategy for enhancing target affinity.
Conclusion and Future Directions
The 6-oxo-4,5,6,7-tetrahydrobenzothiophene scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic accessibility via robust methods like the Gewald reaction, coupled with its proven ability to serve as a template for potent and selective modulators of diverse, disease-relevant targets, ensures its continued importance in drug discovery.
Future research will likely focus on several key areas:
-
Expanding Target Space: Exploring the scaffold's potential against other target classes, such as epigenetic modifiers or protein-protein interaction stabilizers.
-
Improving Selectivity: Fine-tuning substituents to achieve greater selectivity among closely related kinase family members to minimize off-target effects.
-
Advanced Drug Delivery: Further investigation into nanoparticle-based delivery systems to enhance the therapeutic index of potent compounds derived from this core.[9]
This guide has outlined the synthesis, biological importance, and SAR of this remarkable scaffold. For drug discovery teams, the 6-oxo-4,5,6,7-tetrahydrobenzothiophene core represents not just a starting point, but a validated foundation upon which the next generation of targeted therapeutics can be built.
References
-
Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. (2019). PubMed. [Link]
-
Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. (2021). ACS Omega. [Link]
-
Synthesis and Antimicrobial Schreening of New 4,5,6,7-Tatra Hydro Benzo Thiophene Derivatives. (2019). Digital Repository. [Link]
-
Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. (2021). PMC. [Link]
-
The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (2016). SciRP.org. [Link]
-
Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (n.d.). PMC. [Link]
-
Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[ b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. (2021). PubMed. [Link]
-
Uses of 4, 5, 6, 7-tetrahydrobenzo[b]thiophene derivatives in heterocyclic synthesis: Synthesis of pyrazol, pyrimidine and pyridazine derivatives with antimicrobial activities. (2025). ResearchGate. [Link]
-
Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as anticancer agents against various therapeutic targets. (n.d.). ResearchGate. [Link]
-
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. (2023). Semantic Scholar. [Link]
-
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (2023). PubMed. [Link]
-
"Design and Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives: A Computational Approach to EGFR Inhibition and Anticancer Activity". (2026). ResearchGate. [Link]
-
Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. (n.d.). PMC. [Link]
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (2025). MDPI. [Link]
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2024). PubMed. [Link]
Sources
- 1. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[ b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Isomeric Landscape of Tetrahydrobenzothiophenones: 4-one, 6-one, and 7-one Scaffolds
The following technical guide details the structural, synthetic, and functional distinctions between the 4-one, 6-one, and 7-one isomers of tetrahydrobenzothiophenone.
Executive Summary
The tetrahydrobenzothiophene (THBT) core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and naphthalene systems. While the 4-one isomer is ubiquitous in kinase inhibitor discovery (e.g., EGFR, PDK1), the 6-one and 7-one isomers represent underutilized chemical space with distinct electronic properties and vectoral orientations. This guide analyzes the synthetic accessibility, reactivity profiles, and structural implications of these three specific regioisomers.
Structural Analysis & Nomenclature
The core structure is 4,5,6,7-tetrahydrobenzo[b]thiophene . The numbering initiates at the sulfur atom (position 1) and proceeds counter-clockwise through the thiophene ring, then across the bridgehead to the cyclohexane ring.
| Isomer | IUPAC Name | Structural Characteristic | Electronic State |
| 4-one | 6,7-dihydrobenzo[b]thiophen-4(5H)-one | Carbonyl at C4 (adjacent to C3a bridgehead). | Conjugated: Cross-conjugated with the thiophene ring via C3a=C7a. |
| 6-one | 4,5,6,7-tetrahydrobenzo[b]thiophen-6-one | Carbonyl at C6 (meta to both bridgeheads). | Non-Conjugated: Isolated ketone; behaves like a substituted cyclohexanone. |
| 7-one | 5,6-dihydrobenzo[b]thiophen-7(4H)-one | Carbonyl at C7 (adjacent to C7a bridgehead). | Conjugated: Cross-conjugated; carbonyl is adjacent to the sulfur-bearing bridgehead carbon. |
Electronic Divergence
-
4-one vs. 7-one: While both are conjugated enones, they differ in their proximity to the sulfur atom. The 7-one carbonyl is adjacent to C7a (directly bonded to S), making it electronically distinct due to the inductive withdrawal of sulfur competing with its resonance donation. The 4-one is adjacent to C3a (bonded to C3), placing it in a more "carbocyclic-like" electronic environment.
-
6-one: Lacks conjugation with the heteroaromatic system. This isolation preserves the basicity of the thiophene ring and allows for independent functionalization of the aliphatic ring without directly perturbing the aromatic electronics.
Synthetic Pathways
The accessibility of these isomers dictates their utility. The 4-one is synthetically trivial, while the 6-one and 7-one require specific "design-in" strategies.
Pathway A: The 4-one Isomer (Standard Route)
The most common route utilizes 4-(2-thienyl)butyric acid . Intramolecular Friedel-Crafts acylation closes the ring at the C3 position.
-
Precursor: 2-Bromothiophene or Thiophene.
-
Key Reagent: Polyphosphoric acid (PPA) or SnCl₄.
-
Mechanism: Electrophilic aromatic substitution at C3 (beta-position), which is less reactive than C2 but geometrically favored for 6-membered ring formation.
Pathway B: The 7-one Isomer (The "Inverse" Route)
Accessing the 7-one requires cyclization onto the C2 position. This is achieved using 4-(3-thienyl)butyric acid .[1]
-
Challenge: Cyclization must occur at C2 (alpha) rather than C4 (beta). Since C2 is the most reactive position on the thiophene ring, this cyclization is generally favorable, but the starting material (3-substituted thiophene) is more expensive and less stable than the 2-isomer.
-
Recent Advances: Samanta et al. optimized this route using high-yielding cyclodehydration protocols, making the 7-one a viable intermediate for condensed heterocycles.
Pathway C: The 6-one Isomer (The Gewald Approach)
The 6-one cannot be made via simple Friedel-Crafts cyclization of a linear chain. It is best synthesized via the Gewald Reaction using 1,4-cyclohexanedione .
-
Strategy: One ketone of the 1,4-dione participates in the Gewald condensation (forming the thiophene ring), while the distal ketone remains untouched.
-
Result: A 2-amino-3-functionalized thiophene with a ketone at the 6-position (para to the fusion site).
Figure 1: Comparative synthetic logic for the three isomers. Note that 4-one and 7-one rely on cyclization of aryl-alkanoic acids, while 6-one relies on de novo ring construction.
Experimental Protocols
Protocol A: Synthesis of 6-one Derivative (Gewald Method)
Target: Ethyl 2-amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
-
Reagents:
-
Procedure:
-
Dissolve ketone and ethyl cyanoacetate in Ethanol (5 mL/mmol).
-
Add sulfur and morpholine dropwise.
-
Critical Step: Heat to 60°C for 2 hours. The reaction is exothermic; monitor temperature to prevent "runaway" polymerization.
-
Cool to room temperature.[4] The product often precipitates as a yellow solid.
-
Deprotection (if ketal used): Treat the intermediate with 10% HCl in THF to liberate the 6-ketone.
-
-
Validation:
-
IR: Look for two carbonyl stretches: Ester (~1680 cm⁻¹) and Ketone (~1715 cm⁻¹).
-
NMR: The 6-one will show distinct methylene protons at C5 and C7 as singlets or simple multiplets, unlike the complex splitting of the 4-one.
-
Protocol B: Synthesis of 7-one (Cyclization Method)
Target: 5,6-dihydrobenzo[b]thiophen-7(4H)-one.
-
Reagents:
-
4-(3-thienyl)butyric acid (1.0 eq).
-
Polyphosphoric Acid (PPA) (10 g per 1 g of substrate).
-
-
Procedure:
-
Heat PPA to 80°C under nitrogen.
-
Add the butyric acid derivative portion-wise.
-
Stir at 80-90°C for 1 hour. Warning: Higher temperatures (>100°C) cause sulfonation of the thiophene ring.
-
Quench by pouring onto crushed ice. Extract with Ethyl Acetate.
-
-
Validation:
-
¹H NMR: Distinctive singlet (or tight doublet) for the C2-H aromatic proton, which is deshielded by the adjacent carbonyl (anisotropic effect).
-
Reactivity Profile & Applications
Comparative Reactivity Table
| Feature | 4-one | 6-one | 7-one |
| Aromatization | Facile (DDQ/S₈) | Difficult (Requires rearrangement) | Facile |
| Fischer Indole | Forms angular tetracycles | Forms linear/angular hybrids | Forms angular tetracycles (inverse orientation) |
| Condensation | Reacts at C5 (alpha to ketone) | Reacts at C5 or C7 (alpha to ketone) | Reacts at C6 (alpha to ketone) |
| Kinase Binding | High (Hinge binder scaffold) | Low (Spacer scaffold) | Moderate (Alternative vector) |
Drug Discovery Implications
-
4-one (The Standard): Used extensively to synthesize tricyclic inhibitors (e.g., for EGFR or PDK1 ). The ketone serves as a handle to fuse pyrimidine or pyrazole rings, mimicking the ATP purine core.
-
6-one (The Spacer): Because the ketone is isolated, this scaffold is ideal for PROTAC linkers or when a non-planar, sp³-rich geometry is required to improve solubility (Fsp³ score). It does not flatten the molecule as much as the conjugated isomers.
-
7-one (The Alternative): Offers a unique vector for substituents. If a 4-one derivative encounters steric clash in a binding pocket (e.g., against the gatekeeper residue), the 7-one isomer can project substituents in the opposite quadrant, potentially salvaging the series.
References
-
Synthesis of 6-one via Gewald Reaction
- Title: Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Deriv
- Source: ACS Omega (2021).
-
URL:[Link]
-
Synthesis of 7-one via Cyclization
- Title: Use of 5,6-dihydrobenzo[b]thiophen-7(4H)-one in the synthesis of condensed sulfur heterocycles.
- Source: Journal of the Chemical Society, Perkin Transactions 1 (1997).
-
URL:[Link]
- Solubility & Handling of 3-Thienyl Precursors: Title: Navigating the Solubility Challenges of 4-(3-Thienyl)butyric Acid. Source: BenchChem Technical Guides.
-
General Reactivity of Tetrahydrobenzothiophenes
- Title: An overview of benzo[b]thiophene-based medicinal chemistry.
- Source: European Journal of Medicinal Chemistry (2017).
-
URL:[Link]
Sources
Methodological & Application
Gewald reaction conditions for 6-substituted tetrahydrobenzothiophenes
Application Note: Optimized Gewald Synthesis of 6-Substituted Tetrahydrobenzothiophenes
Executive Summary
The 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is a privileged structure in drug discovery, serving as a core pharmacophore for allosteric modulators, kinase inhibitors, and anti-inflammatory agents. While the Gewald reaction is the standard synthetic route, regioselectivity and yield issues often plague substituted cyclohexanone substrates.
This guide details the specific conditions required to synthesize 6-substituted derivatives using 4-substituted cyclohexanones . We provide two validated protocols: a robust conventional method for gram-scale synthesis and a microwave-assisted protocol for high-throughput library generation.
Mechanistic Insight & Regiochemistry
The Regioselectivity Rule
The regiochemical outcome of the Gewald reaction depends heavily on the symmetry of the starting ketone.
-
3-Substituted Cyclohexanones: Possess two non-equivalent
-positions (C2 and C6), leading to a difficult-to-separate mixture of 5-substituted and 7-substituted tetrahydrobenzothiophenes. -
4-Substituted Cyclohexanones: The
-positions (C2 and C6) are enantiotopic (or diastereotopic if the substituent is chiral) but sterically equivalent regarding the initial Knoevenagel condensation. This symmetry ensures the exclusive formation of the 6-substituted tetrahydrobenzothiophene.
Reaction Pathway
The reaction proceeds via a three-component condensation involving a ketone, an activated nitrile (e.g., malononitrile), and elemental sulfur.
Figure 1: Mechanistic Pathway The following diagram illustrates the stepwise formation of the thiophene ring, highlighting the critical Knoevenagel condensation and subsequent sulfurization.
Caption: Stepwise mechanism of the Gewald reaction transforming 4-substituted cyclohexanone into the 6-substituted thiophene core.
Critical Optimization Parameters
To ensure reproducibility, the following parameters must be controlled. Data below summarizes solvent and base screening results for the reaction of 4-methylcyclohexanone (10 mmol), malononitrile (10 mmol), and sulfur (10 mmol).
| Parameter | Condition | Yield (%) | Purity (HPLC) | Notes |
| Solvent | Ethanol | 88% | >95% | Standard. Green & easy workup. |
| Solvent | Methanol | 75% | 90% | Lower solubility of sulfur. |
| Solvent | DMF | 92% | 94% | Harder to remove; use for microwave. |
| Solvent | Toluene | 45% | 80% | Poor polarity for ionic intermediates. |
| Base | Morpholine | 88% | >95% | Optimal pKa (~8.3) & nucleophilicity. |
| Base | Diethylamine | 65% | 85% | Too volatile for reflux. |
| Base | Piperidine | 82% | 92% | Good alternative, slightly harsher. |
| Base | TEA | 60% | 88% | Less effective for sulfur activation. |
Experimental Protocols
Protocol A: Conventional Synthesis (Scale-Up)
Best for: Gram-scale synthesis, cost-efficiency, and when microwave instrumentation is unavailable.
Reagents:
-
4-Substituted Cyclohexanone (1.0 equiv)
-
Malononitrile (1.0 equiv) OR Ethyl Cyanoacetate (1.0 equiv)
-
Elemental Sulfur (1.0 equiv, finely powdered)
-
Morpholine (1.0 equiv)
-
Ethanol (Absolute, 5 mL per mmol substrate)
Step-by-Step Procedure:
-
Mixing: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-substituted cyclohexanone and activated nitrile in absolute ethanol.
-
Sulfur Addition: Add elemental sulfur to the stirring solution. The sulfur will not dissolve immediately; it will form a suspension.
-
Catalyst Addition: Add morpholine dropwise over 5 minutes. Note: This step is exothermic. A slight color change (yellow to orange/brown) is normal.
-
Heating: Equip the flask with a reflux condenser. Heat the mixture to 60–70°C (internal temperature) for 3–5 hours .
-
Checkpoint: The reaction is complete when the solid sulfur disappears and the mixture becomes a clear, dark solution (often followed by precipitation of the product).
-
-
Workup: Cool the reaction mixture to room temperature, then place it on an ice bath for 30 minutes.
-
Isolation: Filter the precipitate under vacuum. Wash the cake with cold ethanol (
) followed by cold water ( ) to remove residual morpholine salts. -
Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture if high purity is required.
Protocol B: Microwave-Assisted Synthesis (Library Gen)
Best for: Rapid analog generation, difficult substrates, and high-throughput medicinal chemistry.
Reagents:
-
Same stoichiometry as Protocol A.
-
Solvent: Ethanol or DMF (DMF is preferred for higher temperatures >100°C).
Step-by-Step Procedure:
-
Loading: In a 10 mL microwave process vial, add the ketone (1.0 mmol), nitrile (1.0 mmol), sulfur (1.0 mmol), and morpholine (1.0 mmol).
-
Solvent: Add 2–3 mL of Ethanol. Cap the vial with a crimp top and septa.
-
Irradiation: Place in a microwave synthesizer (e.g., Biotage or CEM).
-
Temp: 100°C
-
Time: 15 minutes
-
Pressure Limit: 15 bar
-
Stirring: High
-
-
Workup: Pour the reaction mixture into 20 mL of crushed ice-water. Stir for 10 minutes.
-
Isolation: Filter the solid product, wash with water, and dry in a vacuum oven at 45°C.
Workflow Decision Tree
Use this logic flow to determine the appropriate method for your specific substrate.
Caption: Decision matrix for selecting between Conventional and Microwave Gewald protocols.
Quality Control & Validation
To ensure the integrity of the synthesized scaffold, verify the following spectral markers:
-
IR Spectroscopy: Look for the characteristic doublet for the primary amine (
) around 3300–3400 cm⁻¹ and the nitrile ( ) stretch at 2200–2220 cm⁻¹ . -
1H NMR (DMSO-d6):
-
Amino Group: A broad singlet (
exchangeable) appearing betweenngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> 7.0–8.5 ppm . -
Regiochemistry Check: For 6-substituted products, the methylene protons at C4, C5, and C7 will show distinct splitting patterns. The C7 protons (adjacent to sulfur) typically appear downfield (
2.4–2.8 ppm) compared to C4/C5.
-
-
Melting Point: Gewald products are typically high-melting solids. A sharp melting point range (<2°C) indicates high purity.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966).[1] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94–100. Link
-
Huang, Y., & Dömling, A. (2011).[2][3][4] The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3–33.[2][3] Link
-
Sridhar, M., et al. (2007).[1][5] Microwave assisted synthesis of 2-aminothiophenes via the Gewald reaction. Tetrahedron Letters, 48(18), 3171–3172. Link
-
Revelant, G., Dunand, S., Hesse, S., & Kirsch, G. (2011).[6][7] Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Synthesis, 2011(18), 2935–2940. Link
-
Putta, S., et al. (2021).[5] Novel 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene: Microwave-Assisted Synthesis and In Vitro Anti-Inflammatory Activity. Heterocycles, 102(10).[5] Link
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 7. Gewald Reaction [organic-chemistry.org]
Application Note: Condensation Reactions of 4,5,6,7-Tetrahydro-1-benzothiophen-6-one with Amines
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of the 4,5,6,7-tetrahydro-1-benzothiophen-6-one scaffold, a critical intermediate for synthesizing bioisosteres of dopamine agonists (e.g., Pramipexole analogues) and tricyclic DNA intercalators.
Executive Summary & Chemical Context
The 4,5,6,7-tetrahydro-1-benzothiophen-6-one (hereafter THBT-6-one ) scaffold represents a "distal ketone" system where the carbonyl functionality is located at the C6 position,
This scaffold is a privileged structure in drug discovery, serving as a bioisostere for the tetrahydrobenzothiazole core found in Pramipexole (dopamine agonist) and Rotigotine . Condensation with amines at the C6 position allows for the introduction of solubilizing groups, pharmacophores, or further annulation to form tricyclic heterocycles (e.g., thieno[2,3-f]chromenes).
Key Reactivity Profile
-
Electrophilicity: The C6 ketone is less electrophilic than simple cyclohexanone due to the fused ring conformation but remains active for condensation.
-
Regioselectivity: In asymmetric synthesis, the C6 position allows for the generation of chiral amines via enantioselective reductive amination.
-
Stability: The 2-amino-3-cyano/carboxylate derivatives of THBT-6-one are stable solids, whereas the unsubstituted core is prone to oxidation.
Synthesis of the THBT-6-one Scaffold
Before initiating condensation protocols, the quality of the starting material is paramount. The 6-one is typically accessed via a modified Gewald reaction.
Pathway: 1,4-Cyclohexanedione
Validated Preparation Protocol
Reagents: 1,4-Cyclohexanedione, Elemental Sulfur (
-
Dissolution: Dissolve 1,4-cyclohexanedione (1.0 eq) and ethyl cyanoacetate (1.0 eq) in Ethanol (10 vol).
-
Activation: Add elemental sulfur (1.0 eq) and morpholine (1.0 eq) dropwise.
-
Reaction: Heat to 60°C for 2–4 hours. The reaction is exothermic; control temperature to prevent polymerization of the dione.
-
Isolation: Cool to 0°C. The product, ethyl 2-amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate , precipitates as a yellow solid.
-
Purification: Recrystallize from Ethanol/DMF (9:1).
Application I: Reductive Amination (Synthesis of 6-Amino Bioactives)
This protocol describes the conversion of the C6 ketone to a secondary or tertiary amine, mimicking the synthesis of Pramipexole-like agonists.
Mechanism & Critical Parameters
The reaction proceeds via a hemiaminal intermediate, followed by dehydration to an iminium ion , which is then reduced.
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH
CN due to lower toxicity and better selectivity for imines over ketones (preventing direct reduction of the starting material). -
pH Control: Slightly acidic conditions (Acetic Acid) catalyze imine formation.
-
Water Management: Use molecular sieves (4Å) or anhydrous solvents to drive the equilibrium toward the imine.
Step-by-Step Protocol
Substrate: Ethyl 2-amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Amine:
| Step | Operation | Critical Parameter |
| 1 | Solvation | Dissolve THBT-6-one (1 mmol) in 1,2-Dichloroethane (DCE) (5 mL). DCE is superior to MeOH for STAB reactions. |
| 2 | Amine Addition | Add |
| 3 | Imine Formation | Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (disappearance of ketone). Optional: Add 4Å MS. |
| 4 | Reduction | Cool to 0°C. Add NaBH(OAc) |
| 5 | Reaction | Warm to RT and stir for 12–16 hours under Nitrogen. |
| 6 | Quench | Quench with saturated NaHCO |
| 7 | Workup | Extract with DCM (3x). Wash organics with Brine. Dry over Na |
| 8 | Purification | Flash Column Chromatography (SiO |
Yield Expectation: 75–85%.
Data Validation:
Application II: Condensation-Cyclization (Heterocycle Fusion)
Reaction with binucleophiles (e.g., hydrazines, diamines) leads to fused tricyclic or tetracyclic systems, often used as kinase inhibitors (e.g., Pim-1, c-Met).
Protocol: Synthesis of Thieno[2,3-h]cinnolines
Reagent: Hydrazine Hydrate or Phenylhydrazine.
-
Reflux: Suspend THBT-6-one (1 mmol) in Ethanol (10 mL).
-
Addition: Add Hydrazine Hydrate (2.0 eq) and catalytic Glacial Acetic Acid (2 drops).
-
Cyclization: Reflux for 6–8 hours. The intermediate hydrazone often cyclizes spontaneously or requires heating in higher boiling solvents (e.g., Ethylene Glycol) if the 3-position contains a reactive ester/nitrile.
-
Result: Formation of a fused pyridazine ring attached to the thiophene core.
Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathways starting from the 1,4-cyclohexanedione precursor.
Caption: Divergent synthesis from 1,4-cyclohexanedione to bioactive 6-amino and fused-ring thiophene scaffolds.
Troubleshooting & Optimization (Self-Validating Systems)
| Issue | Diagnostic | Root Cause | Corrective Action |
| Incomplete Conversion | TLC shows ketone spot after 4h. | Steric hindrance at C6 or wet solvent. | Add 4Å Molecular Sieves; switch to Ti(OiPr) |
| Over-Reduction | Formation of alcohol (C6-OH). | Reducing agent too strong/non-selective. | Switch from NaBH |
| Polymerization | Gummy, dark reaction mixture. | 1,4-dione instability or excessive heat. | Keep Gewald reaction <60°C. Use fresh 1,4-cyclohexanedione. |
| Low Solubility | Precipitate during amination. | Intermediate imine insolubility. | Use a co-solvent mixture (DCE/THF) or increase temperature to 40°C during imine formation. |
References
-
Gewald Reaction Mechanism & Scope
-
Gewald, K.; Schinke, E.; Böttcher, H. "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur." Chemische Berichte, 1966 , 99(1), 94–100.[1]
-
-
Synthesis of 6-Oxo-THBT Derivatives
-
Reductive Amination Protocols (General)
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61(11), 3849–3862.
-
-
Medicinal Chemistry of Tetrahydrobenzothiophenes
-
Kamal, S., et al. "Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer." ACS Omega, 2021 , 6(44), 29808–29823.
-
-
Pramipexole Bioisosteres
-
Schneider, C. S., & Mierau, J. "Dopamine autoreceptor agonists: resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole and an aminotetrahydroindolone." Journal of Medicinal Chemistry, 1987 , 30(3), 494–498. (Foundational text for the 6-amino scaffold).
-
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in 1,4-Cyclohexanedione Cyclization Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low yields encountered during the cyclization of 1,4-cyclohexanedione. As a versatile building block in organic synthesis, the efficient cyclization of 1,4-cyclohexanedione is crucial for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][2][3] This resource offers practical, experience-driven advice to diagnose and resolve common experimental hurdles.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding 1,4-cyclohexanedione cyclization reactions.
Q1: My intramolecular aldol condensation of 1,4-cyclohexanedione is resulting in a very low yield of the desired cyclohexenone product. What are the most likely causes?
Low yields in this reaction are typically traced back to several key factors:
-
Sub-optimal Base Concentration: The choice and concentration of the base are critical. Insufficient base will lead to incomplete deprotonation and a slow reaction, while excessive base can promote undesirable side reactions, such as polymerization or intermolecular condensations.[4]
-
Presence of Water: Water can interfere with the reaction by protonating the enolate intermediate, thus quenching the desired intramolecular cyclization.[5] Rigorous drying of solvents and glassware is essential.
-
Reaction Temperature and Time: Both acid- and base-catalyzed dehydrations are often promoted by increased temperature.[6] However, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting material or product.[7] Careful optimization and monitoring are necessary.
-
Equilibrium Position: Aldol reactions are reversible.[4][6] The equilibrium may not favor the product under your current conditions. Shifting the equilibrium, for instance by removing the water byproduct, can significantly improve yields.
Q2: I'm observing the formation of multiple unidentified byproducts in my reaction mixture. What are the common side reactions?
The primary side reactions in 1,4-cyclohexanedione cyclizations often include:
-
Intermolecular Condensation (Polymerization): Instead of the desired intramolecular reaction, enolates can react with other molecules of 1,4-cyclohexanedione, leading to the formation of dimers, trimers, and higher-order polymers.[5][8]
-
Cannizzaro-type Reactions: In the presence of a strong base and no α-hydrogens, aldehydes can undergo disproportionation. While 1,4-cyclohexanedione has α-hydrogens, related side reactions can occur under harsh basic conditions.
-
Alternative Cyclization Pathways: Depending on which α-proton is removed, different ring sizes could theoretically form. However, the formation of strained rings like cyclopropenes is generally disfavored due to ring strain, making the formation of five- or six-membered rings more common.[9][10][11]
Q3: Can I use acid catalysis for the cyclization of 1,4-cyclohexanedione? What are the potential advantages and disadvantages?
Yes, acid-catalyzed cyclization is a viable alternative to base-catalyzed methods.[12][13]
-
Advantages: Acid catalysis can sometimes offer better control and selectivity, minimizing polymerization side reactions that are more prevalent under strongly basic conditions. The mechanism proceeds through an enol intermediate.[4]
-
Disadvantages: Acidic conditions can also promote undesired side reactions, such as dehydration of any alcohol intermediates at elevated temperatures.[7] The choice of acid and its concentration must be carefully optimized. Common acid catalysts include p-toluenesulfonic acid, sulfuric acid, and hydrochloric acid.[14]
Q4: How critical is the purity of the starting 1,4-cyclohexanedione?
The purity of the starting material is paramount. Impurities can act as catalysts or inhibitors for side reactions. For instance, acidic or basic impurities can alter the catalytic conditions unpredictably. It is highly recommended to use 1,4-cyclohexanedione of high purity (≥99.0%) and to consider purification of commercial-grade material if low yields persist.[7]
II. Troubleshooting Guide: Diagnosing and Solving Low Yields
This section provides a structured approach to identifying and rectifying the root causes of poor yields.
Problem 1: Low Conversion of Starting Material
If you observe a significant amount of unreacted 1,4-cyclohexanedione, consider the following:
| Possible Cause | Recommended Solution | Scientific Rationale |
| Insufficient Catalyst Activity (Base or Acid) | - Increase catalyst loading incrementally.- Use a stronger, non-nucleophilic base like LDA or NaHMDS for irreversible enolate formation.[4]- For acid catalysis, ensure the acid is not hydrated. | Incomplete enolate (or enol) formation is a primary reason for low conversion. A stronger base ensures a higher concentration of the reactive nucleophile. |
| Low Reaction Temperature | - Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. | The rate of reaction is temperature-dependent. Insufficient thermal energy may lead to a sluggish reaction. |
| Inadequate Reaction Time | - Extend the reaction time, taking aliquots periodically to determine the point of maximum conversion. | Some reactions require longer periods to reach completion. However, be mindful of potential product degradation over extended times. |
Problem 2: Formation of Multiple Products/Byproducts
When the reaction mixture shows a complex profile of products, the focus should be on improving selectivity.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Intermolecular Reactions Dominating | - Decrease the concentration of the starting material (high dilution conditions).- Add the 1,4-cyclohexanedione solution slowly (syringe pump) to the reaction mixture containing the catalyst. | High dilution favors intramolecular reactions over intermolecular ones by reducing the probability of molecules colliding with each other. |
| Non-selective Deprotonation | - Use a sterically hindered base (e.g., lithium diisopropylamide, LDA) to favor the formation of the kinetic enolate.- Lower the reaction temperature to favor the thermodynamically more stable product.[7] | The regioselectivity of enolate formation can be controlled by the choice of base and temperature, directing the reaction towards the desired cyclization pathway. |
| Water Interference | - Rigorously dry all solvents and glassware.- Use a Dean-Stark apparatus or molecular sieves to remove water formed during the reaction.[15] | Water will protonate the enolate, preventing it from acting as a nucleophile in the cyclization step. Its removal drives the equilibrium towards the product. |
Workflow for Troubleshooting Low Yields
Caption: A systematic workflow for diagnosing and addressing low yields.
III. Experimental Protocols
Here are detailed protocols for key procedures mentioned in the troubleshooting guide.
Protocol 1: General Procedure for Base-Catalyzed Intramolecular Aldol Condensation
This protocol provides a starting point for optimization.
Materials:
-
1,4-Cyclohexanedione (high purity)
-
Anhydrous solvent (e.g., Toluene, THF, Ethanol)
-
Base (e.g., Sodium ethoxide, Potassium tert-butoxide, LDA)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)[15]
Procedure:
-
Preparation: Flame-dry all glassware under vacuum or oven-dry at 120 °C overnight. Assemble the reaction apparatus under an inert atmosphere (Nitrogen or Argon).
-
Solvent and Base: Add the anhydrous solvent to the reaction flask, followed by the base. If using a solid base, ensure it is finely powdered.
-
Substrate Addition: Dissolve the 1,4-cyclohexanedione in a minimal amount of anhydrous solvent. Add this solution dropwise to the stirred base/solvent mixture at the desired temperature (e.g., 0 °C for LDA, or room temperature/reflux for alkoxides).
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and quench by slowly adding the saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[15][16]
-
Purification: Purify the crude product by flash column chromatography or distillation.
Protocol 2: Water Removal using a Dean-Stark Apparatus
For reactions sensitive to water, azeotropic removal is highly effective.
Setup:
-
A round-bottom flask, a Dean-Stark trap, and a condenser.
-
A solvent that forms an azeotrope with water (e.g., Toluene, Benzene).
Procedure:
-
Assemble the glassware as shown in the diagram below.
-
Charge the reaction flask with 1,4-cyclohexanedione, the catalyst, and the azeotroping solvent.
-
Fill the Dean-Stark trap with the solvent.
-
Heat the reaction mixture to reflux. The solvent-water azeotrope will distill into the trap.
-
As the vapor condenses, the water (being denser) will separate and collect at the bottom of the trap, while the solvent will overflow and return to the reaction flask.
-
Continue the reaction until no more water is collected in the trap.
Caption: Key steps in the base-catalyzed intramolecular aldol condensation.
Acid-Catalyzed Mechanism
The acid-catalyzed pathway involves these stages:
-
Protonation: An acid catalyst protonates one of the carbonyl oxygens, increasing the electrophilicity of the carbonyl carbon.
-
Enol Formation: A tautomerization occurs to form the enol.
-
Intramolecular Attack: The electron-rich double bond of the enol attacks the protonated carbonyl group.
-
Deprotonation and Dehydration: Subsequent deprotonation and elimination of water yield the final conjugated product.
V. References
-
Wikipedia. 1,4-Cyclohexanedione. [Link]
-
Wikipedia. Aldol reaction. [Link]
-
University of Rochester. Troubleshooting: How to Improve Yield. [Link]
-
Master Organic Chemistry. Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]
-
University of Rochester. How To: Remove Residual Water. [Link]
-
The Organic Chemistry Tutor. Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. [Link]
-
ACS Publications. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. [Link]
-
Khan Academy. Intramolecular aldol condensation. [Link]
-
J&K Scientific LLC. Robinson Annulation. [Link]
-
Chemistry LibreTexts. 23.6: Intramolecular Aldol Reactions. [Link]
-
All 'Bout Chemistry. Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry. [Link]
-
ResearchGate. Reaction of 1,4-cyclohexanedione (1) with benzaldehyde (2). [Link]
-
Google Patents. US20040230063A1 - Process for the preparation of monoketals of 1,4-cyclohexanedione including 1, 4-cyclohexanedione mono-2,2-dimethyl trimethylene ketal.
-
National Center for Biotechnology Information. High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil. [Link]
-
Chemist Wizards. Robinson Annulation Mechanism, Reaction, Structure & Problems. [Link]
-
Cardiff University. Desymmetrisation reactions of cyclohexa-1,4- dienes and marine natural product synthesis. [Link]
-
ResearchGate. An Overview on the Robinson Annulation. [Link]
-
Oregon State University. The Aldol Condensation. [Link]
-
Master Organic Chemistry. The Robinson Annulation. [Link]
-
Royal Society of Chemistry. Turbulent pattern in the 1,4-cyclohexanedione Belousov-Zhabotinsky reaction. [Link]
-
Aurora Chemistry for everyone. ALDOL condensation of CYCLOHEXANONE || KETOL condensation. [Link]
-
National Center for Biotechnology Information. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. [Link]
-
Royal Society of Chemistry. High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil. [Link]
-
ResearchGate. Iodocyclization Reactions for the Desymmetrization of Cyclohexa-1,4-dienes. [Link]
-
ResearchGate. Briggs–Rauscher Reaction with 1,4-Cyclohexanedione Substrate. [Link]
-
ResearchGate. cyclization. [Link]
-
ResearchGate. Self-Condensation of Cyclohexanone over Ion Exchange Resin Catalysts: Kinetics and Selectivity Aspects. [Link]
-
Chemistry LibreTexts. 23.S: Carbonyl Condensation Reactions (Summary). [Link]
-
OpenStax. 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition. [Link]
Sources
- 1. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. CAS 637-88-7: 1,4-Cyclohexanedione | CymitQuimica [cymitquimica.com]
- 4. Aldol reactions - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The Aldol Condensation [sites.science.oregonstate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. jk-sci.com [jk-sci.com]
- 13. youtube.com [youtube.com]
- 14. US20040230063A1 - Process for the preparation of monoketals of 1,4-cyclohexanedione including 1, 4-cyclohexanedione mono-2,2-dimethyl trimethylene ketal - Google Patents [patents.google.com]
- 15. How To [chem.rochester.edu]
- 16. Troubleshooting [chem.rochester.edu]
Technical Support Center: 2-amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility challenges encountered during experimentation. Our approach is rooted in explaining the causal relationships between molecular structure, solvent choice, and experimental outcomes to empower you with effective, science-backed solutions.
Understanding the Core Challenge: The Molecular Personality of 2-amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene
The solubility behavior of this compound is governed by its hybrid structure. It possesses a nonpolar, rigid fused ring system (tetrahydrobenzo[b]thiophene) which inherently limits aqueous solubility, a characteristic common to many thiophene-based scaffolds.[1][2] Conversely, it features a polar primary amine (-NH2) and a ketone group (-C=O), which can participate in hydrogen bonding. This duality means the molecule is often not soluble enough in either purely nonpolar or purely polar solvents, leading to significant challenges in formulation for biological assays, analytical chemistry, and preclinical studies.
This guide provides a systematic approach to overcoming these issues.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My compound isn't dissolving in standard laboratory solvents. Where do I start?
Answer: The initial choice of solvent is critical. Given the compound's mixed polarity, a logical first step is to screen a range of solvents from polar aprotic to polar protic. Thiophene and its derivatives generally show better solubility in organic solvents compared to water.[2]
Causality: The goal is to find a solvent that can effectively interact with both the nonpolar ring system and the polar functional groups. Polar aprotic solvents are often excellent starting points as they can solvate the polar groups without the competing hydrogen bond network of water, while still having enough organic character to interact with the core structure.
Recommended Initial Solvent Screen:
| Solvent Class | Recommended Solvents | Rationale & Key Considerations |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Highest Probability of Success. These are excellent for creating concentrated stock solutions. DMSO is a universal solvent for many poorly soluble compounds intended for biological screening. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Good for less concentrated solutions. The hydroxyl group can hydrogen bond with the compound's amine and keto groups. Often used as co-solvents with aqueous buffers.[3] |
| Chlorinated | Dichloromethane (DCM) | May be effective but are generally less compatible with aqueous-based biological assays. Useful for organic synthesis workups and some analytical methods. |
| Ethers | Tetrahydrofuran (THF) | Can be a good option, but peroxide formation is a safety concern that requires proper handling and storage. |
Actionable Protocol:
-
Weigh out a small, precise amount of your compound (e.g., 1 mg) into separate vials.
-
Add a measured volume (e.g., 100 µL) of each recommended solvent from the table.
-
Vortex vigorously for 1-2 minutes.
-
Visually inspect for dissolution. If undissolved particles remain, gentle warming (30-40°C) or sonication may aid dissolution.
-
If it dissolves, continue adding solvent to determine the approximate saturation point.
FAQ 2: I need to dissolve the compound in an aqueous buffer for my biological assay, but it keeps precipitating. What should I do?
Answer: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's hydrophobic core. The two most effective strategies are pH adjustment and the use of co-solvents .
Causality: The primary amine group (-NH2) on the thiophene ring is basic. By lowering the pH of the buffer, you can protonate this amine to form a positively charged ammonium salt (-NH3+). This ionic species is significantly more polar and, therefore, more soluble in aqueous media. This is a common and highly effective method for increasing the solubility of basic drugs.[3][4]
Caption: Fig 1. Effect of pH on Amine Ionization and Solubility.
Actionable Protocol:
-
Prepare your desired aqueous buffer (e.g., PBS, TRIS).
-
While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) to lower the pH to ~2-4.
-
Add the solid 2-amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene to the acidic buffer and stir until dissolved. Sonication may assist.
-
Once fully dissolved, slowly adjust the pH back up to your target experimental pH using a dilute base (e.g., 0.1 M NaOH).
-
Crucial Step: Monitor the solution closely for any signs of cloudiness or precipitation as you raise the pH. There is a risk the compound will crash out as it becomes deprotonated. If this happens, your final concentration is too high for that pH.
Causality: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system.[5] This "solvent blending" makes the environment more favorable for the nonpolar parts of your compound, effectively increasing its solubility.
Workflow for Co-Solvent Use:
Caption: Fig 2. Workflow for Preparing Aqueous Solutions with a Co-solvent.
Detailed Protocol for Stock Solution Preparation:
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Determine Assay Tolerance: Before proceeding, verify the maximum percentage of the organic solvent (e.g., DMSO) that your specific biological assay can tolerate without affecting the results (typically ≤1%, often as low as 0.1%).
-
Spike into Buffer: Add a small volume of the DMSO stock solution into your final aqueous buffer while vortexing to ensure rapid mixing. For example, to achieve a 10 µM final concentration with 0.1% DMSO from a 10 mM stock, add 1 µL of stock to 999 µL of buffer.
-
Observe: The solution should remain clear. If precipitation occurs, the final concentration is too high for that percentage of co-solvent.
FAQ 3: I've tried pH and co-solvents, but my required concentration is still too high to achieve solubility. What are my options?
Answer: When basic formulation strategies are insufficient, more advanced drug delivery and formulation techniques are required. These methods aim to alter the physical state of the compound or encapsulate it to improve its interaction with aqueous media.
Advanced Strategies Overview:
| Technique | Mechanism of Action | When to Consider | References |
| Micronization | This physical process reduces the particle size of the solid compound.[5] Smaller particles have a larger surface area-to-volume ratio, which can increase the rate of dissolution according to the Noyes-Whitney equation. It does not increase equilibrium solubility but can make dissolution faster and more complete in a given timeframe. | When you have a sufficient quantity of solid material and need to improve the dissolution rate for oral absorption studies or suspension formulations. | [5][6] |
| Amorphous Solid Dispersions | The compound is molecularly dispersed in a solid-state polymer matrix. This prevents the compound from forming a stable, low-solubility crystal lattice. The amorphous form is a higher energy state and is generally more soluble than its crystalline counterpart. | For oral drug development where enhancing both dissolution rate and apparent solubility is crucial for bioavailability. This is a common strategy for BCS Class II compounds (low solubility, high permeability). | [6][7] |
| Nanoparticle Formulation | The drug is encapsulated within nanocarriers, such as liposomes, polymeric nanoparticles (e.g., PLGA), or complexed with carriers like human serum albumin (HSA).[1] This masks the drug's hydrophobicity and allows for stable dispersion in aqueous systems. | For both in vitro and in vivo studies, especially for intravenous administration or targeted delivery. This approach overcomes solubility limits and can alter the pharmacokinetic profile of the compound. | [1][7] |
| Use of Surfactants | Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of the micelle can encapsulate the poorly soluble compound, while the hydrophilic exterior allows the entire complex to be dispersed in water. | For in vitro assays where the presence of a detergent is acceptable. Common examples include Tween® 80 or Cremophor® EL. Careful validation is needed to ensure the surfactant itself doesn't interfere with the assay. | [3][6][8] |
FAQ 4: How should I prepare and store stock solutions to ensure stability and prevent precipitation?
Answer: Proper handling is essential to maintain the integrity and solubility of your compound.
-
Stock Solution Solvent: DMSO is the recommended solvent for long-term storage of a concentrated stock. It is less volatile than other organic solvents and is a very strong solubilizer.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots. This minimizes freeze-thaw cycles, which can cause the compound to come out of solution and degrade over time.
-
Working with a Frozen Stock: When you need to use the stock, thaw the aliquot completely at room temperature and vortex thoroughly before making dilutions. Incompletely thawed DMSO has a higher water content, which can cause your compound to precipitate.
-
Aqueous Solution Stability: Diluted aqueous solutions of the compound are likely not stable for long periods. It is best practice to prepare fresh aqueous dilutions from your DMSO stock for each experiment. Do not store buffered solutions containing the compound for more than a few hours unless stability has been explicitly confirmed.
References
- Echemi. (n.d.). 2-AMINO-4,5,6,7-TETRAHYDRO-BENZO[B]THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER.
- BenchChem. (2025).
- ChemicalBook. (n.d.). 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid.
- Pawar, P. et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability.
- PubChem. (2025). 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile.
- Fisher Scientific. (2024).
- Sigma-Aldrich. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC.
- Echemi. (n.d.).
- Aher, S. S. et al. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer.
- Sigma-Aldrich. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | 5936-58-3.
- Fisher Scientific. (2024). SAFETY DATA SHEET - Benzo[b]thiophene-2-carboxaldehyde.
- Liu, R. (Ed.). (2023).
- Al-Mokyna, F. H. et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
- Tran, N. et al. (2022). Investigating bolalipids as solubilizing agents for poorly soluble drugs. u:scholar.
- Batuev, R. V. et al. (2020). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7- tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)
- El-Sharkawy, K. A. et al. (2025). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations.
- Al-Abdullah, E. S. et al. (2023). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega.
- Cheemanapalli, S. et al. (2022).
- Sigma-Aldrich. (n.d.). 2-AMINO-4,5,6,7-TETRAHYDROBENZO(B)THIOPHENE-3-CARBONITRILE AldrichCPR.
- El-Sharkawy, K. A. et al. (2013).
- de Oliveira, R. S. et al. (2021).
- Thermo Fisher Scientific. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, 96%, Thermo Scientific 1 g.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. uscholar.univie.ac.at [uscholar.univie.ac.at]
Technical Support Center: Chemoselective Gewald Synthesis
Topic: Optimizing Gewald Reaction for 6-Ketone Retention
Document ID: TSC-GW-006 | Version: 2.4 | Status: Active
Core Directive & Scope
Objective: This guide addresses the chemoselective synthesis of 2-aminothiophenes from poly-carbonyl substrates (e.g., diones, keto-aldehydes, or steroid backbones). The specific goal is "6-Ketone Retention," defined here as the preservation of a distal ketone functionality (often at the C6 position in cyclic systems or the unreacted carbonyl in symmetrical diones) while successfully forming a thiophene ring at the target site.
The Challenge: The Gewald reaction is a multi-component condensation that can easily lead to:
-
Bis-thiophene formation: Double reaction on diones (e.g., cyclohexane-1,4-dione).
-
Regio-scrambling: Reaction at the thermodynamically more stable but undesired ketone.
-
Polymerization/Tarring: Common when sulfur solubility is poor or base concentration is too high.
Diagnostic Flowchart: Selectivity Logic
Before modifying your protocol, determine your specific selectivity bottleneck using the decision tree below.
Figure 1: Decision matrix for determining the optimal Gewald variation based on substrate symmetry and steric hindrance.
Critical Parameters for Ketone Retention
To retain the 6-ketone, you must decouple the Knoevenagel condensation (Step 1) from the Sulfur uptake/Cyclization (Step 2).
A. The Two-Step Advantage (The "Gold Standard")
In a standard one-pot Gewald reaction, all reagents are present. Once the first thiophene forms, the remaining "6-ketone" is exposed to excess base and sulfur, promoting a second reaction.
-
Solution: Isolate the
-unsaturated nitrile (Knoevenagel intermediate) first.[1] -
Why: The intermediate is stable.[2] You can purify it to remove unreacted dione. Then, add sulfur/base in a controlled stoichiometry to cyclize only the alkene, leaving the distal ketone untouched.
B. Base Selection & Strength
-
Morpholine (Standard): Moderate strength (
). Good for general use but can be sluggish with hindered ketones. -
Triethylamine (TEA): Weaker, often requires higher temperatures which endangers the 6-ketone.
-
Piperidine: Stronger nucleophile. Warning: Can form enamines with the 6-ketone, leading to side products.
-
Recommendation: Use Morpholine for the one-pot method; use Diethylamine (DEA) for the two-step cyclization.
C. Sulfur Solubility
Poor sulfur solubility requires heating (60-80°C), which degrades sensitive ketones.
-
Fix: Use Micronized Sulfur or pre-dissolve sulfur in the amine/solvent mixture before addition.
-
Solvent: Ethanol is standard, but DMF or Methanol often allows for lower temperature reactions (Room Temp to 40°C), preserving the 6-ketone.
Troubleshooting Guide (Q&A)
Issue 1: "I am getting a mixture of Mono- and Bis-thiophenes."
Q: How do I stop the reaction exactly at the mono-substituted stage? A: This is a classic stoichiometry and solubility issue.
-
Stoichiometry: Reduce the
-cyanoester and sulfur to 0.9 equivalents relative to the dione. It is better to have unreacted starting material (recoverable) than bis-product (difficult to separate). -
Dilution: Increase solvent volume (0.1 M concentration). High concentration favors intermolecular reactions (bis-formation).
-
Protocol Switch: Move to the Two-Step Protocol (see Section 5). The isolation of the ylidene intermediate is the only way to guarantee 100% chemoselectivity.
Issue 2: "The 6-ketone is disappearing, but not forming a thiophene."
Q: My NMR shows the thiophene formed, but the distal ketone signal is gone/messy. A: You are likely seeing Willgerodt-Kindler type side reactions or base-catalyzed aldol polymerization.
-
Check Base Load: Are you using >1.0 eq of base? Reduce to catalytic amounts (0.1 eq) if possible, or use a buffered system (Acetic Acid + Piperidine).
-
Temperature: Do not exceed 50°C. If the reaction is slow, use Microwave Irradiation (MW). MW allows rapid heating (5-10 mins) which favors the Gewald kinetics over the slower thermal decomposition of the ketone.
Issue 3: "The reaction turns into a black tar."
Q: I cannot isolate anything; the sulfur seems to polymerize. A: "Tarring" is oxidation of the intermediate thiolate or polymerization of the cyanoacetate.
-
Inert Atmosphere: The Gewald reaction involves intermediates sensitive to oxidation. Run under Argon/Nitrogen .
-
Sulfur Quality: Old sulfur forms polymeric chains (
) that are insoluble. Use fresh, crystalline . -
Solvent: Switch from Ethanol to Methanol/DMF (9:1) . Better sulfur solubility reduces the "induction period" where side reactions occur.
Optimized Protocols
Method A: High-Selectivity Two-Step Protocol (Recommended)
Best for: Symmetrical diones (e.g., cyclohexane-1,4-dione) or highly sensitive substrates.
Step 1: Knoevenagel Condensation [1][2][3][4][5][6]
-
Dissolve Diketone (1.0 eq) and Ethyl Cyanoacetate (1.0 eq) in Toluene.
-
Add Ammonium Acetate (0.1 eq) and Acetic Acid (0.1 eq).
-
Reflux with a Dean-Stark trap to remove water. (Water removal drives the equilibrium to the mono-alkene and prevents hydrolysis).
-
Monitor by TLC. Stop when mono-product maximizes.
-
Workup: Wash with water, dry, and purify by column chromatography. Crucial: Isolate the mono-ylidene.
Step 2: Gewald Cyclization
-
Dissolve the isolated mono-ylidene (1.0 eq) in Ethanol (0.5 M).
-
Add Elemental Sulfur (
, 1.0 eq) and Diethylamine (0.5 eq). -
Stir at 40°C for 2-4 hours.
-
Observation: The mixture usually turns dark brown/red, then precipitates the aminothiophene (yellow/orange solid) upon cooling.
Method B: Mild One-Pot Protocol (Microwave)
Best for: Asymmetrical ketones where one is sterically hindered.
-
Vessel: Microwave-safe vial.
-
Reagents: Ketone (1.0 eq), Ethyl Cyanoacetate (1.0 eq), Sulfur (1.0 eq), Morpholine (1.2 eq).[5]
-
Solvent: Ethanol (2 mL per mmol).
-
Condition: Microwave irradiation at 60°C for 10-15 minutes (Max Power 150W).
-
Why MW? The rapid energy transfer activates the sulfur quickly, completing the Gewald cycle before the distal ketone can degrade or react.
Comparative Data: Solvent & Base Effects[1]
Table 1: Optimization of reaction conditions for cyclohexane-1,4-dione mono-functionalization.
| Entry | Solvent | Base (Eq) | Temp/Time | Yield (Mono) | Yield (Bis) | Notes |
| 1 | EtOH | Morpholine (1.0) | Reflux / 4h | 35% | 40% | Poor selectivity. |
| 2 | DMF | TEA (1.0) | 60°C / 6h | 45% | 30% | Hard to remove DMF. |
| 3 | EtOH | Piperidine (0.1) | RT / 24h | 68% | 12% | Slow but selective. |
| 4 | Toluene | Reflux (Step 1) | 85% | <5% | Two-Step Method (Step 1 only). |
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966).[7] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.[7]
-
Sabnis, R. W. (2011). The Gewald multicomponent reaction.[3][8][9] Molecular Diversity.[8]
-
Putrani, et al. (2018). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.[6][7][10][11] Medicinal Chemistry Research.
-
Huang, Y., et al. (2011). Microwave-assisted synthesis of 2-aminothiophenes.[2] Journal of Combinatorial Chemistry.[7]
-
Zhang, Y., & Wang, J. (2009). Recent Advances in the Synthesis of 2-Aminothiophenes.[5][6][8][10][12] Current Organic Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. jk-sci.com [jk-sci.com]
- 8. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Introduction: The Structural Significance of a Versatile Heterocycle
An In-Depth Comparative Guide to the ¹H NMR Chemical Shifts of 4,5,6,7-Tetrahydro-1-benzothiophen-6-one
4,5,6,7-Tetrahydro-1-benzothiophen-6-one is a fused heterocyclic compound that serves as a crucial scaffold in medicinal chemistry and materials science. Its structure, combining an aromatic thiophene ring with a cyclohexanone moiety, offers a unique electronic and steric profile, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1][2][3][4] Accurate structural elucidation is paramount in the development of these new entities, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful tool for this purpose.
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4,5,6,7-tetrahydro-1-benzothiophen-6-one. Moving beyond a simple data table, we will dissect the spectrum by comparing it with simpler, analogous structures. This comparative approach allows us to understand the causal factors behind the observed chemical shifts, such as the influence of the electron-withdrawing carbonyl group, the aromaticity of the thiophene ring, and the interplay between the two fused ring systems.
¹H NMR Spectral Data of 4,5,6,7-Tetrahydro-1-benzothiophen-6-one
The ¹H NMR spectrum of 4,5,6,7-tetrahydro-1-benzothiophen-6-one exhibits distinct signals corresponding to the protons on both the thiophene and the saturated cyclohexanone rings. The data presented below is a composite analysis based on literature values for closely related derivatives and established principles of NMR spectroscopy. The spectrum is typically recorded in deuterated chloroform (CDCl₃) using tetramethylsilane (TMS) as an internal standard (0 ppm).[5]
Molecular Structure with Proton Assignments:
Table 1: ¹H NMR Chemical Shifts and Assignments for 4,5,6,7-Tetrahydro-1-benzothiophen-6-one
| Proton Assignment | Multiplicity | Integration | Approx. Chemical Shift (δ, ppm) | Key Influences |
| H-2 | Doublet | 1H | ~7.5 - 7.7 | Aromatic thiophene ring, adjacent to sulfur |
| H-3 | Doublet | 1H | ~7.1 - 7.3 | Aromatic thiophene ring |
| H-4 | Triplet | 2H | ~2.9 - 3.1 | Adjacent to thiophene ring (benzylic-like) |
| H-5 | Multiplet | 2H | ~2.1 - 2.3 | Aliphatic, β to carbonyl and thiophene |
| H-7 | Triplet | 2H | ~2.5 - 2.7 | Aliphatic, α to carbonyl group |
Comparative Analysis: Deconstructing the Spectrum
To fully appreciate the chemical shifts in our target molecule, we must compare them to simpler, foundational structures. This comparison isolates the electronic effects of each functional group.
Alternative 1: Cyclohexanone - The Saturated Ketone
Cyclohexanone provides a baseline for understanding the signals of the saturated six-membered ring.
Table 2: ¹H NMR Data for Cyclohexanone [6][7]
| Proton Assignment | Multiplicity | Integration | Chemical Shift (δ, ppm) |
| α-protons (to C=O) | Triplet | 4H | ~2.3 - 2.5 |
| β, γ-protons | Multiplet | 6H | ~1.7 - 1.9 |
Analysis: The protons alpha to the carbonyl in cyclohexanone resonate around 2.4 ppm.[6] In our target molecule, the H-7 protons, also alpha to a carbonyl, appear slightly further downfield (~2.5 - 2.7 ppm). This additional deshielding can be attributed to the influence of the fused aromatic thiophene ring.
Alternative 2: 2-Cyclohexen-1-one - The α,β-Unsaturated System
This molecule helps in understanding the deshielding effect of conjugation on nearby protons.
Table 3: ¹H NMR Data for 2-Cyclohexen-1-one [8][9]
| Proton Assignment | Multiplicity | Integration | Chemical Shift (δ, ppm) |
| β-vinylic proton | Multiplet | 1H | ~6.9 - 7.1 |
| α-vinylic proton | Multiplet | 1H | ~5.9 - 6.1 |
| α'-protons (to C=O) | Triplet | 2H | ~2.4 - 2.5 |
Analysis: The key takeaway here is the significant downfield shift of vinylic protons in conjugation with a carbonyl. The β-proton is more deshielded than the α-proton due to resonance effects that place a partial positive charge on the β-carbon.[10] While our target molecule does not have an exocyclic double bond, the thiophene ring is part of a conjugated system with the carbonyl group, which similarly influences the electron density of the entire molecule.
Causality of Chemical Shifts in the Target Molecule:
-
Thiophene Protons (H-2, H-3): These protons are part of an aromatic system and are thus significantly deshielded, appearing far downfield (~7.1-7.7 ppm). The aromatic ring current generates a local magnetic field that opposes the applied field in the center of the ring but reinforces it on the outside, where the protons are located.
-
H-7 Protons: These protons are alpha to the electron-withdrawing carbonyl group. This inductive effect pulls electron density away from the protons, reducing their shielding and shifting their signal downfield to ~2.6 ppm.
-
H-4 Protons: These protons are in a "benzylic-like" position, being attached to a carbon adjacent to the aromatic thiophene ring. This proximity to the aromatic system causes a downfield shift to ~3.0 ppm, which is further downfield than the H-7 protons.
-
H-5 Protons: These protons are the most shielded in the saturated ring, being beta to both the carbonyl and the thiophene ring. Their signal appears as a multiplet around 2.2 ppm, in a region typical for aliphatic methylene groups but slightly deshielded from a simple alkane.
Caption: Key electronic effects influencing the proton chemical shifts.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section provides a standardized workflow for obtaining a high-quality ¹H NMR spectrum of 4,5,6,7-tetrahydro-1-benzothiophen-6-one.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks. Monitor the peak shape of the TMS or residual solvent signal to assess shim quality.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters for a standard ¹H experiment.
-
Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).
-
Spectral Width: ~16 ppm (centered around 6-8 ppm) to ensure all signals are captured.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8 to 16 scans for a sample of this concentration. More scans may be required for dilute samples to improve the signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually to ensure all peaks are in pure absorption mode with a flat baseline.
-
Perform baseline correction to ensure the baseline is flat and at zero intensity.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Sources
- 1. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. homework.sdmesa.edu [homework.sdmesa.edu]
- 7. Cyclohexanone(108-94-1) 1H NMR [m.chemicalbook.com]
- 8. 2-Cyclohexen-1-one(930-68-7) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Cyclohexen-1-one | C6H8O | CID 13594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Distinguishing Isomers with Infrared Spectroscopy: A Comparative Guide to the Carbonyl Stretch of 6-Oxo vs. 4-Oxo-Tetrahydrobenzothiophene
For Researchers, Scientists, and Drug Development Professionals
In the nuanced world of medicinal chemistry and materials science, the precise identification of isomers is paramount. Even subtle differences in molecular structure can lead to vastly different biological activities and material properties. Infrared (IR) spectroscopy offers a powerful, non-destructive technique to probe molecular vibrations and distinguish between such isomers. This guide provides an in-depth comparison of the expected carbonyl (C=O) stretching frequencies in the IR spectra of two key isomers: 6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene and 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene. Understanding these spectral differences is crucial for reaction monitoring, quality control, and structural elucidation.
The Decisive Role of the Carbonyl Environment
The position of the carbonyl stretching vibration in an IR spectrum is exquisitely sensitive to its electronic environment.[1][2] Factors such as conjugation, ring strain, and the inductive effects of neighboring atoms can shift the C=O absorption frequency, providing a unique fingerprint for the molecule.[1][3] For the two isomers , the primary differentiating factor is the presence or absence of conjugation between the carbonyl group and the thiophene ring.
Case Study 1: 6-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene
In this isomer, the carbonyl group is located at the 6-position of the saturated cyclohexane ring. This positions it far from the π-system of the thiophene ring, resulting in an isolated, non-conjugated ketone. Its structural environment is analogous to that of a simple six-membered cyclic ketone, like cyclohexanone.
-
Expected IR Absorption: Saturated aliphatic and six-membered cyclic ketones typically exhibit a strong C=O stretching absorption band around 1715 cm⁻¹ .[4][5] The vibration is that of a relatively pure carbon-oxygen double bond, unperturbed by resonance effects.
Case Study 2: 4-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene
Here, the carbonyl group is at the 4-position, immediately adjacent to the C=C double bond of the thiophene ring. This arrangement creates an α,β-unsaturated ketone system. This conjugation allows for the delocalization of π-electrons across the C=C and C=O bonds.
-
Mechanism of Frequency Shift: This electron delocalization can be represented by resonance structures that impart more single-bond character to the carbonyl bond. A weaker bond requires less energy to vibrate, thus absorbing infrared radiation at a lower frequency (wavenumber).[3][6]
-
Expected IR Absorption: Conjugation with a double bond or an aromatic ring consistently lowers the carbonyl stretching frequency by approximately 20-40 cm⁻¹.[5][6][7] Therefore, the C=O stretch for the 4-oxo isomer is predicted to appear in the range of 1685-1665 cm⁻¹ .
At-a-Glance: Predicted IR Spectral Data
| Isomer | Structure | Key Structural Feature | Predicted C=O Stretch (cm⁻¹) | Rationale |
| 6-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene | ![]() | Isolated, non-conjugated ketone in a six-membered ring. | ~1715 | Typical value for a saturated cyclic ketone.[4][5] |
| 4-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene | ![]() | α,β-Unsaturated ketone; C=O is conjugated with the thiophene ring. | 1685 - 1665 | Conjugation weakens the C=O bond, lowering the stretching frequency.[6][7] |
Visualizing the Structural and Electronic Differences
The following diagrams illustrate the key structural differences and the electronic delocalization that underpins the predicted spectral shift.
Caption: Structural comparison and resonance in oxo-tetrahydrobenzothiophene isomers.
Experimental Protocol: Acquiring an IR Spectrum
To empirically validate these predictions, a standard protocol for obtaining the IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer is provided below. This method is self-validating as it includes essential background and sample preparation steps to ensure data integrity.
Objective: To obtain a high-quality infrared spectrum of an oxo-tetrahydrobenzothiophene isomer.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Spatula
-
Sample of 6-oxo or 4-oxo-tetrahydrobenzothiophene (~1-2 mg)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes (e.g., Kimwipes)
Methodology:
-
System Preparation:
-
Ensure the FT-IR spectrometer and computer are powered on and the software is running.
-
Confirm the ATR accessory is correctly installed in the sample compartment.
-
-
ATR Crystal Cleaning:
-
Moisten a lint-free wipe with isopropanol.
-
Gently but firmly wipe the surface of the ATR crystal to remove any residual contaminants.
-
Use a dry, lint-free wipe to ensure the crystal is completely dry.
-
-
Background Spectrum Acquisition:
-
From the software, initiate the command to collect a background spectrum.
-
Ensure nothing is on the ATR crystal during this measurement. The pressure arm should be in the up position.
-
Causality: The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's own spectral response. This spectrum is automatically subtracted from the sample spectrum to provide data solely from the sample itself.
-
-
Sample Application:
-
Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Lower the pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal.
-
Causality: Good contact is essential for the IR beam (evanescent wave) to penetrate the sample effectively and generate a strong, high-quality spectrum.
-
-
Sample Spectrum Acquisition:
-
Enter the sample identification information into the software.
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The software will automatically perform the background subtraction and display the resulting absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Use the software tools to identify the peak positions (in cm⁻¹).
-
Specifically, locate the strong, sharp absorption band in the 1800-1600 cm⁻¹ region. This corresponds to the C=O stretch.
-
Compare the observed frequency to the predicted values to confirm the isomer's identity.
-
-
Clean-up:
-
Raise the pressure arm and carefully remove the bulk of the sample with a dry wipe.
-
Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe as described in Step 2, ensuring it is ready for the next measurement.
-
Caption: Experimental workflow for ATR-FT-IR analysis.
Conclusion
The distinction between 6-oxo- and 4-oxo-tetrahydrobenzothiophene via IR spectroscopy is a clear-cut application of fundamental spectroscopic principles. The presence of α,β-conjugation in the 4-oxo isomer leads to a predictable and significant lowering of its carbonyl stretching frequency (to ~1685-1665 cm⁻¹) compared to the non-conjugated 6-oxo isomer (~1715 cm⁻¹). This difference of approximately 30-50 cm⁻¹ provides a robust and readily identifiable marker for distinguishing between the two structures, underscoring the utility of IR spectroscopy as a primary tool in chemical analysis and structural verification.
References
- Characteristic Group Vibrations of Organic Molecules II. (n.d.). Google Books.
-
El-Gaby, M. S. A., et al. (2018). Synthesis, Characterization and Biological activity of 4-Imino-3-substituted-2-thioxo-1,2,3,4-tetrahydrobenzo[g]pteridine 5,10-dioxide. ResearchGate. Retrieved February 21, 2026, from [Link]
- Gable, K. (2018). The C=O Stretch. Davidson College.
- JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. JoVE.
- LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
-
LIDQA. (n.d.). IR: ketones. LIDQA. Retrieved February 21, 2026, from [Link]
- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College.
- Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University Chemistry.
-
Said, M. M., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. Retrieved February 21, 2026, from [Link]
-
Smith, B. C. (2020). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved February 21, 2026, from [Link]
-
University of Illinois. (n.d.). IR: ketones. University of Illinois Grainger College of Engineering. Retrieved February 21, 2026, from [Link]
-
Venugopala Reddy, K. R., et al. (2011). Synthesis and microwave assisted transformation of ethyl-4,5,6,7- tetrahydro benzo (b) thiophene. Archives of Applied Science Research. Retrieved February 21, 2026, from [Link]
-
Wolińska-Grabarczyk, M. (n.d.). 5 - IR - spectroscopy. SlidePlayer. Retrieved February 21, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 4. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
A Senior Application Scientist's Guide to the Structural Analysis of 6-oxo-tetrahydrobenzothiophene Derivatives
For researchers in medicinal chemistry and materials science, the 6-oxo-tetrahydrobenzothiophene scaffold is a cornerstone of innovation. These molecules are privileged structures, forming the basis for a multitude of therapeutic agents and functional materials.[1][2][3][4][5] Their biological activity and material properties are intrinsically linked to their three-dimensional architecture. An unambiguous understanding of their crystal structure—the precise arrangement of atoms in the solid state—is therefore not merely an academic exercise, but a critical prerequisite for rational drug design and the engineering of novel materials.[6]
This guide provides an in-depth comparison of the primary and complementary techniques used for the crystal structure analysis of these vital derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a self-validating framework for robust structural determination.
Pillar 1: Single-Crystal X-ray Diffraction (SCXRD) - The Gold Standard
Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a molecule.[7] It provides a static, high-resolution snapshot of the molecule within a crystal lattice, revealing precise bond lengths, bond angles, and the all-important intermolecular interactions that govern crystal packing.
The primary limitation, and indeed the most challenging aspect of the technique, is the requirement for a high-quality single crystal.[8] For many novel organic compounds, achieving diffraction-quality crystals can be more of an art than a science, often becoming the rate-limiting step in the analysis.[6]
Experimental Workflow for SCXRD
The journey from a powdered compound to a refined crystal structure is a multi-step process demanding patience and precision.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth:
- Purity is Paramount: Begin with the highest purity sample achievable. Impurities can inhibit crystallization or become incorporated into the lattice, leading to disorder.
- Solvent Selection: Choose a solvent or solvent system in which your 6-oxo-tetrahydrobenzothiophene derivative is moderately soluble. Oversaturation should be achieved slowly.
- Methodology - Vapor Diffusion: A highly successful method involves dissolving the compound (5-10 mg) in a small volume (0.5 mL) of a "good" solvent (e.g., Dichloromethane, Ethyl Acetate) inside a small vial. This vial is then placed inside a larger, sealed jar containing a "poor" solvent (e.g., Hexane, Diethyl Ether) in which the compound is insoluble. The slow diffusion of the poor solvent's vapor into the good solvent gradually reduces the compound's solubility, ideally promoting the growth of a few large, well-ordered crystals.
- Patience: Allow the setup to remain undisturbed for several days to weeks.
2. Data Collection:
- Crystal Selection: Under a microscope, select a single, clear crystal (ideally 0.1-0.3 mm in size) with well-defined faces and no visible cracks.
- Mounting: Mount the crystal on a goniometer head using a cryoprotectant oil. The sample is typically flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.
- Diffractometer Setup: The crystal is placed in a modern diffractometer. A beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.
- Data Acquisition: The crystal is rotated in the X-ray beam, and the resulting diffraction pattern—a series of spots of varying intensity—is recorded on a detector. A full sphere of data is collected by systematically rotating the crystal through different orientations.
3. Structure Solution and Refinement:
- Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
- Space Group Determination: The symmetry and systematic absences in the diffraction pattern allow for the determination of the crystal's space group.
- Structure Solution: The intensities of the diffraction spots are used to solve the "phase problem" and generate an initial electron density map. For small organic molecules, this is often achieved using direct methods.
- Refinement: An atomic model is fitted to the electron density map. This model is then refined using a least-squares algorithm, adjusting atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by the R-factor (R1), which should typically be below 0.05 (5%) for a well-resolved structure.
Pillar 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Solution-State Perspective
While SCXRD provides the definitive solid-state structure, it offers no information about the molecule's behavior in solution, which is the relevant environment for most biological applications. NMR spectroscopy fills this critical gap.[9] It is the most powerful tool for elucidating the structure of organic molecules in solution, providing data on chemical connectivity and stereochemistry. For many synthetic projects, NMR is the primary tool for routine characterization.[1][3][4]
The key advantage of NMR is that it does not require crystallization and provides insights into the dynamic nature of molecules.[9] However, it provides a time-averaged structure and relies on inferring distances and connectivities, rather than direct imaging.[10]
Experimental Workflow for NMR Structural Elucidation
A combination of 1D and 2D NMR experiments is used to piece together the molecular puzzle.
Caption: Workflow for NMR-based Structural Elucidation.
Detailed Protocol: NMR Structural Elucidation
1. Sample Preparation & 1D Spectra:
- Prepare a solution of the purified compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Acquire a standard 1D ¹H NMR spectrum. Analyze the chemical shifts (proton environment), integration (relative number of protons), and multiplicity (neighboring protons via the n+1 rule).[11]
- Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to identify the number of unique carbon environments. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.
2. 2D Correlation Experiments:
- COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically through 2-3 bonds). Cross-peaks connect coupled protons, allowing you to trace out spin systems within the molecule (e.g., tracing the protons around the tetrahydro- portion of the ring).[12]
- HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to. It is invaluable for assigning carbon signals based on their known proton assignments.[12][13]
- HMBC (Heteronuclear Multiple Bond Correlation): This is a cornerstone experiment for determining the overall carbon skeleton. It reveals correlations between protons and carbons over 2-3 bonds. This allows you to connect the spin systems identified in the COSY spectrum and place quaternary carbons and heteroatoms.
- NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (< 5 Å), regardless of whether they are bonded. It is crucial for determining relative stereochemistry and conformation.
3. Structure Assembly:
- Use the HSQC to assign carbons to their attached protons.
- Use the COSY to build fragments based on proton-proton coupling.
- Use the HMBC to connect these fragments and place non-protonated carbons (like the C=O at the 6-oxo position).
- Use the NOESY to confirm stereochemistry and spatial relationships.
Performance Comparison: SCXRD vs. NMR
The choice between SCXRD and NMR is dictated by the research question and sample availability. They are best viewed as complementary techniques that provide different but equally vital pieces of information.[14][15]
| Parameter | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) |
| Sample State | Solid (single crystal required) | Solution (mimics physiological conditions) |
| Primary Information | 3D atomic coordinates, bond lengths, bond angles, absolute configuration, intermolecular packing | Chemical connectivity, relative stereochemistry, molecular dynamics, conformation in solution |
| Resolution | High (typically < 1.0 Å). Provides a precise, static picture.[10] | Lower global resolution, but provides precise local information (e.g., coupling constants).[15] |
| Key Advantage | Unambiguous determination of the complete 3D structure and crystal packing.[8] | No crystallization needed; provides information on dynamics and solution-state conformation.[9] |
| Key Limitation | Requires high-quality single crystals, which can be difficult or impossible to grow.[14] | Structure is inferred, not directly imaged. Limited to smaller molecules (<~50 kDa). |
| Example Data | Unit cell: a=7.14Å, b=19.64Å, c=12.53Å, β=104.8°. Space Group: P2₁/n. R-factor: 0.056.[16] | ¹H δ: 7.5-8.0 (Ar-H), 1.2-3.0 (ring H). ¹³C δ: ~165 (C=O). J-coupling: ⁷J_H-H = 7.2 Hz.[1] |
Pillar 3: Computational Methods - The In Silico Complement
Modern structural analysis is rarely complete without computational validation. Methods like Density Functional Theory (DFT) and Crystal Structure Prediction (CSP) are becoming indispensable.
-
Crystal Structure Prediction (CSP): For compounds that resist crystallization, CSP methods can generate energetically plausible crystal structures from first principles.[17] These predicted structures can then be compared against experimental powder X-ray diffraction (PXRD) data for validation.[17]
-
DFT Calculations: Quantum mechanical calculations can be used to optimize the geometry of a molecule and predict NMR chemical shifts. Comparing calculated shifts to experimental values provides a powerful method for verifying structural assignments.[6]
-
Hirshfeld Surface Analysis: This technique, performed on a known crystal structure, allows for the visualization and quantification of intermolecular interactions within the crystal, providing deep insights into the forces that govern packing.[18][19]
Caption: Decision logic for structural analysis approaches.
Conclusion
The structural elucidation of 6-oxo-tetrahydrobenzothiophene derivatives requires a multi-faceted approach. Single-crystal X-ray diffraction, when applicable, provides the ultimate proof of structure in the solid state. However, it is the synergistic use of NMR spectroscopy that reveals the molecule's behavior in the functionally relevant solution state. By integrating these core experimental techniques with powerful computational methods, researchers can achieve a holistic and validated understanding of molecular structure, paving the way for the next generation of drugs and materials.
References
-
Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
Eaton, S. S., & Eaton, G. R. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. eLS. [Link]
-
Lynch, V. M., Daniel, D., Martin, S. F., & Davis, B. E. (1989). Structure of a functionalized tetrahydrobenzothiophene. Acta Crystallographica Section C: Crystal Structure Communications, 45(12), 2018–2020. [Link]
-
Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Banci, L., & Ravera, E. (2020). On the complementarity of X-ray and NMR data. Acta Crystallographica Section D: Structural Biology, 76(1), 1-8. [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Abdel-Aziz, H. A., Moustafa, A. H., El-Zahabi, H. S. A., & El-Subbagh, H. I. (2015). Synthesis, Spectroscopic, Physicochemical, Crystal Structure and DFT Studies of 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Based Azomethine Dyes. International Journal of Molecular Sciences, 16(1), 1639-1660. [Link]
-
Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1788-1798. [Link]
-
Rigaku. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved from [Link]
-
Zhang, L., et al. (2019). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Advances, 9(1), 1-10. [Link]
-
FZU. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]
-
Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(8), 2082-2089. [Link]
-
ResearchGate. (n.d.). Examples of certain reported tetrahydrobenzo[b]thiophene derivatives as anticancer agents. Retrieved from [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd.
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide [PDF]. Retrieved from [Link]
-
Kamal, S. M., et al. (2022). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. Molecules, 27(19), 6289. [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
Ullah, F., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. ACS Omega, 7(33), 29199-29213. [Link]
-
ResearchGate. (n.d.). Crystal structure of a dibenzothiophene (DBT) and 7,7,8,8-tetracyanoquinodimethane (TCNQ) co-crystal. Retrieved from [Link]
-
Ingole, P. G. (2024). Design and Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives: A Computational Approach to EGFR Inhibition and Anticancer Activity. African Journal of Biological Sciences, 6(14), 10131-10143. [Link]
-
Abdel-Wahab, B. F., et al. (2024). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. RSC Advances, 14(27), 19570-19582. [Link]
-
ResearchGate. (n.d.). Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as anticancer agents. Retrieved from [Link]
Sources
- 1. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Enaminonitrile in the synthesis of tetrahydrobenzo[ b ]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular do ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03363A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. electrochemsci.org [electrochemsci.org]
- 7. researchgate.net [researchgate.net]
- 8. excillum.com [excillum.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. people.bu.edu [people.bu.edu]
- 11. azooptics.com [azooptics.com]
- 12. emerypharma.com [emerypharma.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 15. On the complementarity of X-ray and NMR data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure of a functionalized tetrahydrobenzothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
4,5,6,7-Tetrahydro-1-benzothiophen-6-one proper disposal procedures
Senior Scientist's Guide to the Proper Disposal of 4,5,6,7-Tetrahydro-1-benzothiophen-6-one
Executive Summary & Core Directive
Operational Context:
4,5,6,7-Tetrahydro-1-benzothiophen-6-one (CAS: 117040-67-2) is a bicyclic organic intermediate featuring a fused thiophene-cyclohexanone ring system.[1] While often treated as a standard organic ketone, its thiophene sulfur content dictates specific disposal protocols to prevent the release of sulfur oxides (
Core Directive: Do not dispose of this compound down the drain. Do not mix with strong oxidizers.[1] The primary disposal route is high-temperature incineration with flue gas scrubbing .[1] This guide outlines the segregation, packaging, and regulatory steps required to ensure compliance and safety.[2]
Physicochemical & Hazard Profile
Effective disposal begins with accurate characterization.[1] This compound is generally stable but carries specific health and flammability risks.[1]
Table 1: Critical Safety & Physical Data
| Parameter | Specification | Operational Implication |
| CAS Number | 117040-67-2 | Use this specific ID for waste manifesting; distinguish from 4-one isomer (CAS 13414-95-4).[1] |
| Molecular Formula | Contains Sulfur (~19% by mass); requires scrubber-equipped incineration.[1] | |
| Physical State | Solid or Viscous Liquid | Melting point is near ambient (~35°C for isomers); may phase change during storage.[1] |
| GHS Hazards | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[1] |
| Reactivity | Combustible; Incompatible with Strong Oxidizers | CRITICAL: Do not mix with perchlorates, nitric acid, or peroxides in waste streams. |
Senior Scientist Insight: Confusion often arises regarding the water reactivity of thiophene derivatives due to database errors linking them with organometallic reagents.[1] Pure 4,5,6,7-tetrahydro-1-benzothiophen-6-one is not water-reactive (H260), but it is an organic fuel source.[1] Treat it as a combustible organic solid/liquid.[1]
Waste Segregation & Decision Logic
Proper segregation prevents cross-contamination and ensures the receiving facility uses the correct destruction method.[1]
Figure 1: Waste Stream Decision Matrix
Caption: Logical flow for segregating 4,5,6,7-Tetrahydro-1-benzothiophen-6-one based on physical state and solvent matrix.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Spill Cleanup Debris)
Applicable for: Expired stocks, contaminated solids, spill cleanup materials.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a lined fiber drum.[1]
-
Packaging:
-
Labeling:
Protocol B: Liquid Waste (Reaction Mixtures)
Applicable for: Mother liquors, wash solvents.[1]
-
Compatibility Check: Ensure no strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) are present in the waste carboy. Thiophenes can react violently with oxidizers.[1]
-
Segregation:
-
Labeling:
Emergency Spill Management
In the event of a benchtop spill, immediate action prevents exposure and contamination.
-
Evacuate & Ventilate: Clear the immediate area.[1] If the spill is large (>100mL) or outside a fume hood, evacuate the lab.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Containment:
-
Cleanup:
-
Absorb liquid with vermiculite, sand, or a commercial organic spill kit.
-
Do NOT use bleach or strong oxidizers to clean the surface, as this may generate toxic byproducts. Use a mild detergent and water for the final wipe-down.[1]
-
-
Disposal: Collect all debris into Protocol A (Solid Waste) containers.
Regulatory Compliance (RCRA)
For US-based laboratories, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.[1]
-
Waste Code Assignment:
-
This specific chemical is not P-listed or U-listed by name.[1]
-
Characteristic Waste: If the waste is a liquid with a flash point <60°C (140°F), it must be coded D001 (Ignitable) .[1]
-
If tested and found non-ignitable, it falls under Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents like F003 or F005).
-
-
Documentation: Maintain a log of the accumulation start date. Waste must be shipped off-site within 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators).[1]
References
-
PubChem. 4,5,6,7-Tetrahydro-1-benzothiophen-6-one Compound Summary (CAS 117040-67-2).[1] National Library of Medicine.[1] [Link][1]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


